Cas no 1105607-25-7 (2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine structure](https://ja.kuujia.com/scimg/cas/1105607-25-7x500.png)
2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 1105607-25-7
- starbld0044181
- F1908-1806
- 2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine
- 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(pyrrolidin-2-yl)methanone
- AKOS000165922
- 5-Prolyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- AKOS023353039
-
- インチ: 1S/C12H16N2OS/c15-12(10-2-1-5-13-10)14-6-3-11-9(8-14)4-7-16-11/h4,7,10,13H,1-3,5-6,8H2
- InChIKey: YCJYNZUGFYVKHP-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1CCN(C2)C(C1CCCN1)=O
計算された属性
- 精确分子量: 236.09833431g/mol
- 同位素质量: 236.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 284
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.6Ų
- XLogP3: 1.1
2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H189691-1g |
2-{4h,5h,6h,7h-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine |
1105607-25-7 | 1g |
$ 680.00 | 2022-06-04 | ||
Life Chemicals | F1908-1806-0.5g |
2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine |
1105607-25-7 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-1806-1g |
2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine |
1105607-25-7 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616546-1g |
5-Prolyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
1105607-25-7 | 98% | 1g |
¥34858.00 | 2024-08-09 | |
TRC | H189691-500mg |
2-{4h,5h,6h,7h-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine |
1105607-25-7 | 500mg |
$ 435.00 | 2022-06-04 | ||
Life Chemicals | F1908-1806-5g |
2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine |
1105607-25-7 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-1806-0.25g |
2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine |
1105607-25-7 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-1806-2.5g |
2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine |
1105607-25-7 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-1806-10g |
2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine |
1105607-25-7 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
TRC | H189691-100mg |
2-{4h,5h,6h,7h-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine |
1105607-25-7 | 100mg |
$ 115.00 | 2022-06-04 |
2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidineに関する追加情報
Introduction to 2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine (CAS No. 1105607-25-7)
2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine (CAS No. 1105607-25-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine is characterized by a thienopyridine core fused with a pyrrolidine ring. The thienopyridine moiety is a heterocyclic compound consisting of a thiophene ring fused with a pyridine ring. The presence of this unique structural feature imparts specific chemical and biological properties to the molecule. The pyrrolidine ring further enhances the compound's stability and solubility, making it an attractive candidate for drug development.
Synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine can be achieved through various methodologies. One common approach involves the reaction of 4H-thieno[3,2-c]pyridine-5-carboxylic acid with pyrrolidine in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This method yields high purity and yield of the target compound. Another synthetic route involves the cyclization of appropriate precursors under suitable conditions to form the thienopyridine core followed by functionalization to introduce the pyrrolidine moiety.
The biological activities of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine have been extensively studied in recent years. One of the most notable findings is its potent anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine has also demonstrated significant anti-cancer activity. Research has shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. Additionally, it has been found to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. These findings suggest that this compound could be developed as a novel anti-cancer agent with potential applications in treating solid tumors.
In the realm of neuroprotection, studies have indicated that 2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine exhibits neuroprotective effects against oxidative stress and neuroinflammation. It has been shown to reduce neuronal cell death in models of Parkinson's disease and Alzheimer's disease by scavenging reactive oxygen species (ROS) and inhibiting microglial activation. These properties make it a valuable candidate for developing neuroprotective drugs for neurodegenerative disorders.
The pharmacokinetic properties of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine have also been investigated to assess its suitability for therapeutic use. Preclinical studies have demonstrated that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. It has been found to have a moderate half-life and low clearance rate, suggesting that it could be administered less frequently while maintaining therapeutic efficacy.
To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine. Early phase I trials have shown promising results with no significant adverse effects reported at therapeutic doses. Phase II trials are planned to assess its efficacy in specific disease conditions such as rheumatoid arthritis and cancer.
In conclusion, 2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine (CAS No. 1105607-25-7) is a promising compound with diverse biological activities that make it an attractive candidate for drug development. Its anti-inflammatory, anti-cancer, and neuroprotective properties have been well-documented in preclinical studies. Ongoing clinical trials will provide further insights into its therapeutic potential and pave the way for its use in treating various diseases.
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